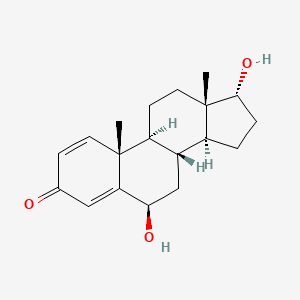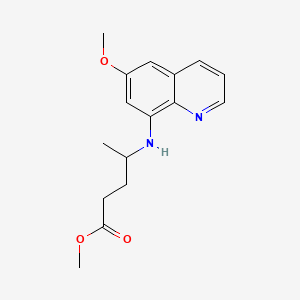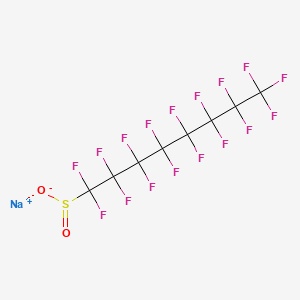
1-Octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium heptadecafluorooctanesulfinate is an organic compound with the chemical formula C8F17NaO2S and a molecular weight of 506.112 g/mol . It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and acetone . This compound is primarily used in the production of surfactants, lubricants, and oil repellents .
Preparation Methods
Sodium heptadecafluorooctanesulfinate can be synthesized through several methods:
Electrochemical Fluorination: This method involves the dissolution and electrolysis of sulfonyl chloride or sodium sulfite in fluorinated alkanes.
Base Reaction: Another method involves reacting perfluorooctanesulfonic acid with a base such as sodium hydroxide.
In industrial settings, the compound is often produced by dissolving perfluorooctanesulfonic acid in a suitable solvent and then neutralizing it with sodium hydroxide .
Chemical Reactions Analysis
Sodium heptadecafluorooctanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorooctanesulfonic acid.
Reduction: Under specific conditions, it can be reduced to form perfluorooctanesulfonate.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are perfluorooctanesulfonic acid and perfluorooctanesulfonate .
Scientific Research Applications
Sodium heptadecafluorooctanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium heptadecafluorooctanesulfinate involves its ability to reduce surface tension and interact with various molecular targets. It acts as a surfactant, reducing the surface tension of liquids and allowing for better interaction between different phases. This property is particularly useful in industrial applications where it enhances the performance of lubricants and repellents .
Comparison with Similar Compounds
Sodium heptadecafluorooctanesulfinate is unique due to its high fluorine content and surfactant properties. Similar compounds include:
Perfluorooctanesulfonic acid: Similar in structure but lacks the sodium ion.
Perfluorooctanoic acid: Another fluorinated compound used in similar applications but with different chemical properties.
Heptadecafluorooctanesulfonic acid: Similar in structure but with different functional groups.
These compounds share similar applications but differ in their chemical properties and reactivity, making sodium heptadecafluorooctanesulfinate unique in its specific uses and effectiveness .
Properties
CAS No. |
68555-67-9 |
|---|---|
Molecular Formula |
C8F17NaO2S |
Molecular Weight |
506.11 g/mol |
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfinate |
InChI |
InChI=1S/C8HF17O2S.Na/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)28(26)27;/h(H,26,27);/q;+1/p-1 |
InChI Key |
ZJLHVAAUPVPEMZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


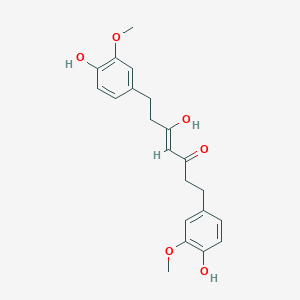
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
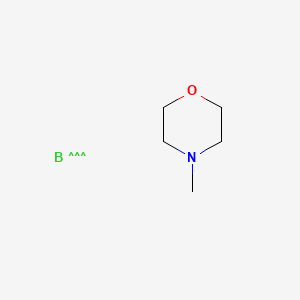
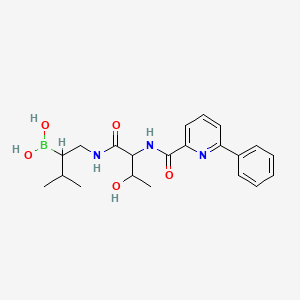
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
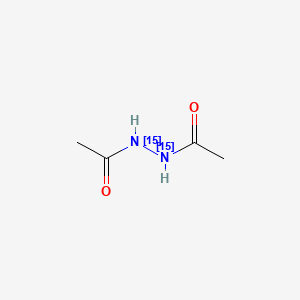
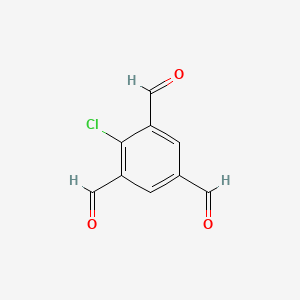
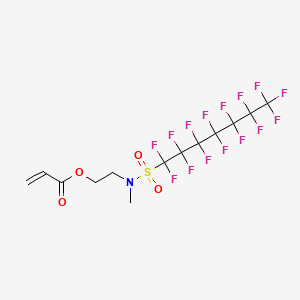
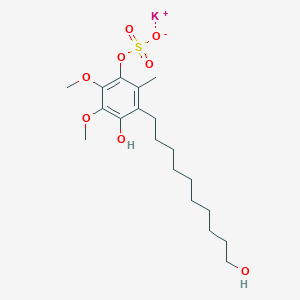
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
